![molecular formula C12H16F3N5 B11736262 1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11736262.png)
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Substitution with Trifluoromethyl Group: The pyrazole ring is then substituted with a trifluoromethyl group using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The resulting compound is then alkylated with ethyl iodide and methyl iodide to introduce the ethyl and methyl groups.
Coupling Reaction: Finally, the compound is coupled with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Shares the trifluoromethyl-pyrazole core but lacks the ethyl and additional methyl groups.
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but without the trifluoromethyl substitution.
Uniqueness
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups along with the trifluoromethyl-pyrazole core. This combination of substituents enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16F3N5 |
|---|---|
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-4-20-7-10(8(2)17-20)16-6-9-5-11(12(13,14)15)18-19(9)3/h5,7,16H,4,6H2,1-3H3 |
Clé InChI |
XBFVKXZXOOZWDY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)NCC2=CC(=NN2C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


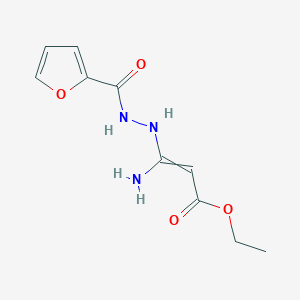
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
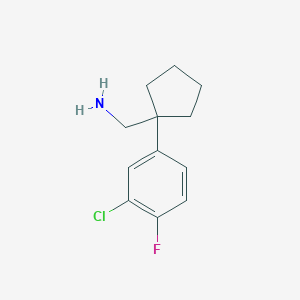
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)
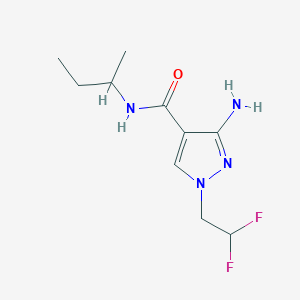
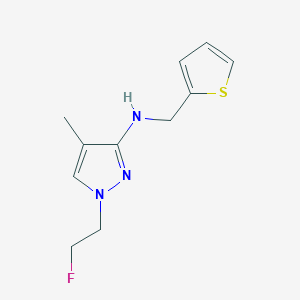
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)
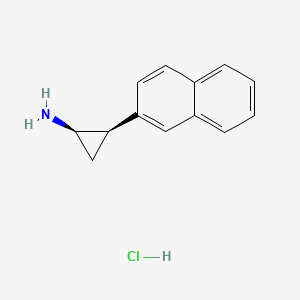
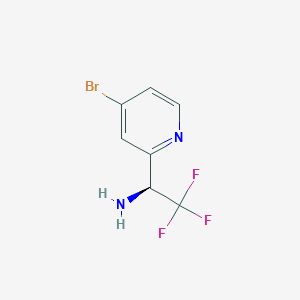
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736254.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736276.png)
![2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736284.png)
![(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide](/img/structure/B11736292.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)
